Isoform Selectivity Profile vs. THZ-P1-2 and PI5P4Kα-IN-1
PI5P4Ks-IN-3 exhibits a distinct isoform inhibition profile compared to its parent compound THZ-P1-2 and the analog PI5P4Kα-IN-1. PI5P4Ks-IN-3 inhibits PI5P4Kα with an IC50 of 1.34 μM and PI5P4Kβ with an IC50 of 9.9 μM, providing a 7.4-fold selectivity for α over β [1]. In contrast, THZ-P1-2 shows a 3.7-fold selectivity (α IC50 190 nM, β IC50 700 nM) [2], while PI5P4Kα-IN-1 displays a 4.7-fold selectivity (α IC50 2 μM, β IC50 9.4 μM) . This differential window can be exploited to dissect isoform-specific functions in cellular assays.
| Evidence Dimension | Isoform Selectivity (PI5P4Kα/β IC50 ratio) |
|---|---|
| Target Compound Data | IC50: PI5P4Kα = 1.34 μM, PI5P4Kβ = 9.9 μM; Ratio α/β = 0.135 (7.4-fold selectivity for α) |
| Comparator Or Baseline | THZ-P1-2: IC50 PI5P4Kα = 190 nM, PI5P4Kβ = 700 nM; Ratio α/β = 0.27 (3.7-fold selectivity). PI5P4Kα-IN-1: IC50 PI5P4Kα = 2 μM, PI5P4Kβ = 9.4 μM; Ratio α/β = 0.21 (4.7-fold selectivity). |
| Quantified Difference | PI5P4Ks-IN-3 shows a 2.0-fold larger selectivity window for α over β than THZ-P1-2, and a 1.6-fold larger window than PI5P4Kα-IN-1. |
| Conditions | Biochemical ADP-Glo kinase assay with recombinant PI5P4K isoforms [REFS-1, REFS-2, REFS-3]. |
Why This Matters
The expanded selectivity window between α and β isoforms enables more precise interrogation of PI5P4Kα-specific biology in settings where PI5P4Kβ engagement may confound results.
- [1] Manz TD, Sivakumaren SC, Yasgar A, Hall MD, Davis MI, Seo HS, et al. Structure-Activity Relationship Study of Covalent Pan-phosphatidylinositol 5-Phosphate 4-Kinase Inhibitors. ACS Med Chem Lett. 2020 Mar 19;11(3):346-352. doi: 10.1021/acsmedchemlett.9b00548. View Source
- [2] Sivakumaren SC, et al. Targeting the PI5P4K lipid kinase family in cancer using covalent inhibitors. Cell Chem Biol. 2020 May 21;27(5):525-537.e6. doi: 10.1016/j.chembiol.2020.03.005. View Source
